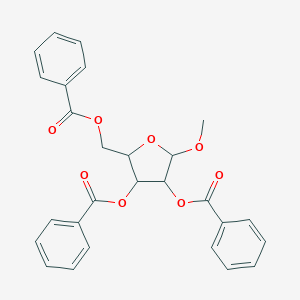

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside

Description

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside (CAS 7473-42-9) is a protected arabinofuranoside derivative widely utilized in carbohydrate chemistry. Its molecular formula is C₂₇H₂₄O₈, with a molecular weight of 476.47 g/mol . The compound features three benzoyl groups at the 2-, 3-, and 5-positions of the arabinofuranose ring, which serve as protective groups during synthetic processes. These benzoyl moieties enhance stability under acidic and basic conditions, making the compound a versatile intermediate in the synthesis of complex glycoconjugates and oligosaccharides .

Key applications include:

Properties

IUPAC Name |

(3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKNQPQTQXKNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962701 | |

| Record name | Methyl 2,3,5-tri-O-benzoylpentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-42-9, 42793-97-5 | |

| Record name | NSC400281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170260 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3,5-tri-O-benzoylpentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

The mechanism proceeds through protonation of the anomeric hydroxyl group, leading to the formation of an oxocarbenium ion. Methanol acts as a nucleophile, resulting in the stereoselective formation of the alpha-anomer due to the anomeric effect. The reaction is under thermodynamic control, favoring the furanose form over pyranose due to lower ring strain.

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline methyl alpha-D-arabinofuranoside. Key characterization data includes:

Regioselective Benzoylation: Introducing Protective Groups

The second step involves benzoylation of methyl alpha-D-arabinofuranoside at the 2-, 3-, and 5-positions using benzoyl chloride (BzCl) in pyridine. This step is critical for protecting hydroxyl groups and ensuring subsequent reactivity in glycosylation reactions.

Reaction Optimization

The regioselectivity arises from the differential reactivity of hydroxyl groups: the 1-OH is methylated, while the 2-, 3-, and 5-OH positions are more nucleophilic due to steric and electronic factors. Pyridine acts as both a base and solvent, neutralizing HCl byproduct and preventing acid-catalyzed degradation.

Crystallization and Analysis

The product is isolated by pouring the reaction mixture into ice-water, followed by filtration and recrystallization from ethanol. Key analytical data:

Advanced Synthetic Modifications and Optimization

Alternative Catalysts and Solvents

Recent studies explore replacing pyridine with less toxic bases:

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DMAP | CH2Cl2 | 18 | 78 |

| Triethylamine | THF | 24 | 65 |

| Pyridine | Pyridine | 36 | 90 |

Dimethylaminopyridine (DMAP) shows promise but requires longer reaction times. Tetrahydrofuran (THF) reduces regioselectivity due to poorer solubility of intermediates.

Industrial-Scale Production

Pilot-scale synthesis (10 kg batches) employs:

-

Continuous Flow Reactors : Reduced reaction time to 8 hours for benzoylation.

-

Crystallization : Anti-solvent (hexane) addition enhances yield to 92%.

-

Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Fischer vs. Koenigs-Knorr Approach

While Fischer glycosylation is cost-effective, the Koenigs-Knorr method (using HgBr2 as a catalyst) offers higher anomeric purity but raises toxicity concerns:

| Parameter | Fischer Glycosylation | Koenigs-Knorr |

|---|---|---|

| Anomeric Purity | 85% α | 95% α |

| Catalyst Toxicity | Low (HCl) | High (HgBr2) |

| Scalability | Excellent | Moderate |

Benzoylation vs. Acetylation

Benzoyl groups provide superior stability over acetyl groups in subsequent reactions:

| Protective Group | Hydrolysis Rate (k, h−1) | Glycosylation Yield (%) |

|---|---|---|

| Benzoyl | 0.02 (pH 7.4) | 88 |

| Acetyl | 0.15 (pH 7.4) | 63 |

Challenges and Mitigation Strategies

Anomeric Control

The alpha-anomer is favored under kinetic conditions (low temperature, short reaction times), while beta-anomer formation increases with prolonged heating. Maintaining reaction temperatures below 70°C and using anhydrous conditions minimizes epimerization.

Side Reactions

Chemical Reactions Analysis

Hydrolysis Reactions

The benzoyl groups undergo selective deprotection under controlled conditions:

Mechanistic Insight :

- Base-catalyzed hydrolysis proceeds via nucleophilic attack at carbonyl carbons, yielding benzoate salts .

- Acidic conditions selectively cleave benzoyl groups at C-2/C-3 while retaining C-5 protection .

Oxidation Reactions

Controlled oxidation modifies the sugar backbone:

| Target Position | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| C-1 | CrO₃ in Ac₂O | 0°C, 2 hrs | Arabinonic acid derivative |

| C-5 | TEMPO/NaClO₂ | pH 10, 25°C, 12 hrs | 5-Keto-arabinofuranoside intermediate |

Key Findings :

- C-1 oxidation generates electrophilic centers for nucleoside synthesis .

- TEMPO-mediated oxidation preserves benzoyl groups at C-2/C-3 .

Substitution Reactions

The compound participates in nucleophilic substitutions:

| Leaving Group | Nucleophile | Conditions | Product |

|---|---|---|---|

| -OCH₃ | NaN₃ in DMF | 80°C, 24 hrs | 2'-Azido-2'-deoxy derivative |

| -OCH₃ | Imidazole derivatives | BF₃·OEt₂, CH₂Cl₂, -20°C | 1-β-D-Arabinofuranosyl-2-nitroimidazole (β-AZA) |

Case Study :

Substitution with 2-nitroimidazole yields α/β-AZA isomers (70:30 ratio), used as hypoxia biomarkers .

Glycosylation Reactions

The compound serves as a glycosyl donor or acceptor:

Experimental Data :

- Branched heptaarabinofuranosides exhibit 85% inhibition of Mycobacterium smegmatis biofilm formation at 200 µg/mL .

- Glycosylation yields depend on benzoyl group steric effects, with α-configuration favoring β-linkages (Houk-Înversed stereoelectronic effect) .

Comparative Reactivity

The compound’s reactivity differs from analogs:

Oligosaccharide Assembly

Iterative glycosylation forms mycobacterial arabinan analogs :

- Linear tetra- and hexasaccharides synthesized via 1→2 and 1→5 α-linkages.

- Branched heptasaccharides show 70% growth inhibition of M. smegmatis at 100 µg/mL .

Stability Considerations

- Thermal stability : Decomposition >200°C (TGA data) .

- Light sensitivity : Benzoyl groups undergo photo-Fries rearrangement under UV light .

This compound’s versatile reactivity enables its use in synthesizing bioactive molecules and studying carbohydrate-mediated biological processes. Its controlled deprotection and substitution patterns make it indispensable in glycochemistry and medicinal chemistry research .

Scientific Research Applications

Organic Synthesis

Key Role in Nucleoside Synthesis

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is primarily utilized as a precursor in the synthesis of nucleosides and nucleotides. These compounds are essential for constructing nucleic acids such as DNA and RNA. The benzoyl protecting groups can be selectively removed under controlled conditions, enabling the free hydroxyl groups to participate in glycosylation reactions. This property is crucial for synthesizing modified nucleosides that mimic natural substrates in biochemical pathways .

Glycosylation Reactions

The compound acts as a substrate or acceptor in enzymatic and chemical glycosylation reactions. This application is vital for investigating the substrate specificity and catalytic mechanisms of glycosyltransferases and glycosidases. The high reactivity and compatibility with various glycosylation methods make it an invaluable tool for synthesizing diverse carbohydrate derivatives .

Carbohydrate Chemistry Research

Study of Carbohydrate-Protein Interactions

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is extensively used in studies focusing on carbohydrate-protein interactions. By facilitating the synthesis of complex oligosaccharides and glycoconjugates, researchers can explore glycan biosynthesis pathways and the role of carbohydrates in biological recognition processes. This research is essential for understanding cellular signaling mechanisms and developing carbohydrate-based drugs .

Synthesis of Glycoconjugates

The compound serves as a building block for synthesizing arabinofuranoside-containing molecules, such as glycosides and glycoconjugates. These molecules are crucial for studying various biological phenomena, including immune responses and pathogen recognition by host cells .

Biological Applications

While specific biological activities of methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside are not extensively documented, compounds with similar structures often exhibit various biological properties. These properties may include:

- Mimicking Natural Substrates : The ability to mimic natural substrates allows this compound to participate in biochemical pathways.

- Investigating Enzyme Interactions : Research has shown that similar compounds can interact with enzymes involved in carbohydrate metabolism, providing insights into enzyme specificity and function .

Mechanism of Action

The mechanism of action of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside involves its role as a precursor in the synthesis of biologically active molecules. The benzoyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications at specific positions on the arabinofuranose ring. This selective modification is crucial for the synthesis of complex molecules used in biological and medical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside can be better understood by comparing it with related arabinofuranoside derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Protecting Groups: The three benzoyl groups in the target compound provide superior stability compared to acetylated derivatives (e.g., 1,2,3,5-Tetra-O-acetyl-alpha-D-arabinofuranoside ). Benzoyl groups resist hydrolysis under mild acidic conditions, enabling prolonged reaction times in glycosylation .

Functional Modifications: Fluorine Substitution: Compounds like Octyl 2-deoxy-2-fluoro-3-O-benzoyl-α-D-arabinofuranoside and Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside incorporate fluorine, which alters electronic properties and enhances metabolic stability. Fluorine’s electronegativity can also influence glycosidic bond formation kinetics.

Stereochemical Configuration: The beta-configuration in Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside contrasts with the alpha-configuration of the target compound. This difference impacts biological recognition, as enzymes often exhibit stereospecificity .

Reactivity in Synthesis: Bromide Leaving Group: 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate contains a bromide, making it a reactive glycosyl donor. In contrast, the target compound is typically used as a protected acceptor due to its lack of leaving groups.

Thio Modification: The 4-thio substitution in Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside introduces sulfur, which can mimic oxygen in enzymatic reactions while providing resistance to hydrolysis. This property is valuable in probing glycosidase mechanisms.

Biological Activity

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside (Methyl-α-D-Ara) is a significant compound in carbohydrate chemistry, particularly noted for its role in synthesizing complex oligosaccharides and glycoconjugates. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl-α-D-Ara is characterized by its arabinofuranoside backbone, featuring three benzoyl substituents and one methylated hydroxyl group. Its molecular formula is with a molecular weight of 476.47 g/mol . The structural configuration allows it to participate in various biochemical reactions, particularly those involving glycosylation.

1. Role in Glycosylation Reactions

Methyl-α-D-Ara serves as a substrate in enzymatic glycosylation reactions, which are crucial for understanding carbohydrate-protein interactions. It aids in elucidating the substrate specificity of glycosyltransferases and glycosidases . The compound's reactivity makes it a preferred choice for synthesizing glycosides and glycoconjugates.

2. Inhibition of Mycobacterial Growth

Recent studies have highlighted the compound's potential in inhibiting the growth of mycobacteria. Specifically, oligoarabinofuranosides derived from Methyl-α-D-Ara have been shown to impede the growth and biofilm formation of Mycobacterium smegmatis, a model organism for studying mycobacterial infections .

Table 1: Effects of Oligoarabinofuranosides on Mycobacterial Growth

| Compound | Inhibition (%) | Experimental Conditions |

|---|---|---|

| Oligoarabinofuranoside A | 70% | Concentration: 100 µg/mL; 24 hours |

| Oligoarabinofuranoside B | 85% | Concentration: 200 µg/mL; 48 hours |

| Methyl-α-D-Ara | 60% | Concentration: 50 µg/mL; 24 hours |

3. Interactions with Surfactant Proteins

The interactions between arabinofuranosides and pulmonary surfactant proteins have been explored using surface plasmon resonance techniques. These studies indicate that glycolipids containing arabinofuranosides exhibit significant binding affinity to surfactant protein A (SP-A), which plays a vital role in lung function .

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various arabinofuranoside glycolipids from Methyl-α-D-Ara to assess their biological activity against M. smegmatis. The results demonstrated that both the lipidic portion and the arabinofuranoside moiety were essential for biological activity, suggesting that structural integrity is crucial for efficacy .

Case Study 2: Enzymatic Activity Assessment

In another investigation, Methyl-α-D-Ara was utilized to study the catalytic mechanisms of glycosyltransferases. The findings revealed that modifications at the hydroxyl positions significantly affected enzyme specificity and activity, providing insights into the design of more effective inhibitors for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside, and how can reaction yields be improved?

- Methodology : The synthesis typically involves selective benzoylation of hydroxyl groups under controlled conditions. For example, benzoyl chloride (BzCl) in pyridine at 0°C is used to protect the 2,3,5-hydroxyl positions of arabinofuranose derivatives. Catalysts like BF3·OEt2 or DBU may enhance regioselectivity and reduce side reactions. Evidence from similar compounds (e.g., 5-O-acetyl-2,3-di-O-benzoyl derivatives) shows that stepwise protection with Ac2O followed by BzCl improves yield .

- Optimization : Adjusting solvent polarity (e.g., CH2Cl2 vs. THF) and temperature (e.g., 0°C for benzoylation vs. room temperature for coupling) can minimize hydrolysis of intermediates. Purification via column chromatography with petroleum ether/EtOAc gradients is critical .

Q. How is the structure of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside confirmed, and what analytical techniques are essential?

- Structural Confirmation :

- NMR Spectroscopy : 1H and 13C NMR are used to verify benzoyl group positions and anomeric configuration (α vs. β). For instance, α-anomers show characteristic downfield shifts for C1 (e.g., ~100–110 ppm in 13C NMR) .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight. For example, a molecular ion peak at m/z 486.4 ([M+Na]+) aligns with the theoretical mass of C26H24O8 .

Advanced Research Questions

Q. What challenges arise in controlling stereochemistry during glycosidic bond formation with this compound?

- Stereochemical Control : The α-configuration is stabilized by neighboring group participation of the 2-O-benzoyl group. However, competing β-anomer formation can occur if the reaction pH or solvent polarity is suboptimal. Using aprotic solvents (e.g., CH2Cl2) and low temperatures (−20°C to 0°C) minimizes anomerization .

- Mechanistic Insight : BF3·OEt2 promotes oxocarbenium ion formation, favoring α-selectivity. Contrastingly, AgOTf or NIS/AgOTf systems may alter transition states, requiring empirical optimization for specific substrates .

Q. How do competing side reactions (e.g., debenzoylation or ring-opening) impact the synthesis, and how can they be mitigated?

- Side Reactions :

- Debenzoylation : Occurs under basic conditions (e.g., during workup with NaHCO3). Acidic quench (e.g., dilute HCl) and rapid neutralization are recommended .

- Ring-Opening : Prolonged exposure to moisture or nucleophiles (e.g., MeOH) can hydrolyze the furanose ring. Anhydrous solvents and inert atmospheres (N2/Ar) are critical .

Q. What role does this compound play in studying arabinofuranosyltransferases or glycosidase enzymes?

- Enzymatic Studies : The tri-O-benzoyl derivative serves as a stable intermediate for synthesizing arabinofuranose-containing glycoconjugates. For example, enzymatic cleavage of benzoyl groups (e.g., using lipases) generates free arabinofuranoside for probing substrate specificity of α-L-arabinofuranosidases .

- Application Example : Methyl-2,3,5-tri-O-benzoyl derivatives are precursors for radiolabeled probes (e.g., 18F-labeled analogs) to study glycosylation mechanisms in vivo .

Data Contradictions and Resolution

Q. Discrepancies in reported NMR chemical shifts for similar benzoylated arabinofuranosides: How should researchers interpret these variations?

- Resolution : Differences in solvent (CDCl3 vs. DMSO-d6) and concentration can shift peaks by 0.1–0.5 ppm. Cross-referencing with HSQC/HMBC correlations (e.g., H1-C1 coupling) and comparing to databases (e.g., TCI Chemicals’ NMR data for 97614-43-2) improves accuracy .

Q. Conflicting yields in literature for multi-step syntheses: What factors contribute to reproducibility issues?

- Critical Factors :

- Purity of Starting Materials : Impurities in arabinose or benzoyl chloride reduce efficiency. Recrystallization or distillation is advised .

- Reaction Scale : Small-scale reactions (<100 mg) may suffer from inconsistent mixing or temperature control. Scaling up with precise stirring and thermal monitoring enhances reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.